molecular formula C8H8O2S B3193084 4-Methylthio-salicylaldehyd CAS No. 67868-83-1

4-Methylthio-salicylaldehyd

Cat. No.: B3193084
CAS No.: 67868-83-1
M. Wt: 168.21 g/mol
InChI Key: CDBMMUODDOBLJH-UHFFFAOYSA-N
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Description

4-Methylthio-salicylaldehyd (CAS 67868-83-1) is a salicylaldehyde derivative with the molecular formula C8H8O2S and a molecular weight of 168.213 g/mol . This compound is characterized by an aldehyde group and a phenolic hydroxy group positioned ortho to each other on the benzene ring, a structure known to facilitate internal hydrogen bonding and chelation with metal ions . The core structure of salicylaldehyde is a precursor to various heterocycles, most notably coumarin via the Perkin reaction, and is also used to synthesize chelating ligands like salen and salicylaldoxime through condensation with diamines or hydroxylamine, respectively . The additional methylthio (SCH3) substituent at the 4-position enhances the electron density of the aromatic ring and offers a potential site for further functionalization, making it a valuable building block in organic and medicinal chemistry research . Researchers can utilize this compound in the synthesis of novel Schiff base ligands for catalysis, the development of fluorescent probes, or as an intermediate in constructing more complex molecular architectures. Handle with care. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-11-7-3-2-6(5-9)8(10)4-7/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBMMUODDOBLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methylthio Salicylaldehyd and Its Direct Precursors

Routes from Bromo-o-anisaldehydes

A primary synthetic route commences with a bromo-substituted o-anisaldehyde, such as 4-bromo-2-methoxybenzaldehyde (B1278859) or 5-bromo-2-methoxybenzaldehyde. The critical transformation in this step is the introduction of the methylthio (-SCH₃) group onto the aromatic ring. This is typically achieved via a nucleophilic aromatic substitution reaction, where the bromine atom is displaced by a methylthiolate source.

The reaction involves treating the bromo-o-anisaldehyde with a reagent like sodium thiomethoxide (NaSCH₃). The thiomethoxide anion acts as a potent nucleophile, attacking the carbon atom bearing the bromine and displacing the bromide ion. This reaction effectively converts the bromo-substituted precursor into the corresponding methylthio-o-anisaldehyde. The choice of solvent and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Table 1: Nucleophilic Substitution for Methylthio Group Introduction

Starting Material Reagent Product Conditions

This step establishes the core carbon skeleton with both the future aldehyde and the key methylthio substituent in place, protected as a methyl ether.

Conversion of Methylthio-o-anisaldehydes

An alternative and well-documented approach involves introducing the aldehyde group onto a precursor that already contains the methylthio and methoxy (B1213986) functionalities. A key example of this strategy is found in the synthesis of the isomeric 6-(methylthio)salicylaldehyde, where the aldehyde is formed from 2-bromo-3-(methylthio)anisole. oup.com This method can be adapted for the 4-methylthio isomer.

The process utilizes a Grignard reaction. oup.com First, a Grignard reagent is prepared from the corresponding bromo-(methylthio)anisole by reacting it with magnesium metal in a dry ether solvent like tetrahydrofuran (B95107) (THF). oup.com This organometallic intermediate is then treated with a formylating agent, such as diethyl phenyl orthoformate. oup.com The reaction is typically refluxed for an extended period. oup.com Subsequent workup with an acidic aqueous solution, like hydrochloric acid, hydrolyzes the intermediate to yield the desired methylthio-o-anisaldehyde. oup.com

Table 2: Aldehyde Group Formation via Grignard Reaction

Step Reagents & Conditions Intermediate/Product Reference
1. Grignard Formation Bromo-(methylthio)anisole, Magnesium (Mg), dry THF (Methylthio)methoxy-phenylmagnesium bromide oup.com
2. Formylation Diethyl phenyl orthoformate in dry THF, reflux Diethoxymethyl-intermediate oup.com

Demethylation Strategies

The final and crucial step in the synthesis of 4-Methylthio-salicylaldehyde is the cleavage of the methyl ether (O-demethylation) of the precursor, 4-methylthio-o-anisaldehyde, to unmask the phenolic hydroxyl group. This transformation converts the anisaldehyde derivative into the target salicylaldehyde (B1680747).

This demethylation requires a reagent that can selectively cleave the aryl-O-CH₃ bond without affecting other functional groups. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this purpose. oup.comorgsyn.org The reaction is typically carried out in a dry, inert solvent such as dichloromethane (B109758) (CH₂Cl₂) at reduced temperatures (e.g., 0 °C or -78 °C) to control the high reactivity of BBr₃. orgsyn.orgcommonorganicchemistry.com The Lewis acidic boron atom coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by a bromide ion. researchgate.netnih.gov An aqueous workup then hydrolyzes the resulting borate (B1201080) ester to yield the final phenolic product. orgsyn.orgresearchgate.net

Research on the related 6-methylthio-o-anisaldehyde showed that O-demethylation was successful with boron tribromide in dichloromethane. oup.com In contrast, other classical demethylation agents like hydrogen bromide in acetic acid proved ineffective for this particular substrate. oup.com

Table 3: Comparison of Demethylation Reagents for a Methylthio-o-anisaldehyde

Reagent Solvent Outcome on 6-methylthio-o-anisaldehyde Reference
Boron Tribromide (BBr₃) Dichloromethane Successful Demethylation oup.com

Purification and Isolation Techniques in 4-Methylthio-salicylaldehyd Synthesis

After the final demethylation step, a sequence of purification and isolation procedures is necessary to obtain pure this compound. The typical workup for a reaction involving BBr₃ involves carefully quenching the reaction mixture with water. orgsyn.org The product is then extracted from the aqueous layer into an organic solvent, such as diethyl ether. orgsyn.org

The organic extract is often washed with a basic solution, like sodium hydroxide, to separate the phenolic product from non-acidic impurities. orgsyn.org The basic aqueous layer, containing the deprotonated salicylaldehyde, is then acidified to precipitate the pure product. orgsyn.org The solid can then be re-extracted into an organic solvent, dried over an anhydrous salt like magnesium sulfate, and the solvent evaporated. orgsyn.org

Final purification is commonly achieved by recrystallization. oup.com A suitable solvent, such as hot ethanol (B145695), is used to dissolve the crude product, which then crystallizes upon slow cooling to yield the purified this compound as a crystalline solid. usp.bracs.org In some cases, flash column chromatography may be employed as an alternative or additional purification step.

Spectroscopic and Structural Characterization of 4 Methylthio Salicylaldehyd Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of 4-Methylthio-salicylaldehyde derivatives by providing information about the chemical environment of hydrogen and carbon nuclei.

The ¹H NMR spectrum of 4-Methylthio-salicylaldehyde derivatives provides distinct signals corresponding to the different types of protons within the molecule. In derivatives like Schiff bases, the aldehyde proton signal is absent, but the resonances for the aromatic, phenolic, and methylthio protons remain characteristic. acs.orgresearchgate.netusp.br

The phenolic hydroxyl proton (-OH) typically appears as a singlet in a highly deshielded region, often above 11.0 ppm, due to intramolecular hydrogen bonding with the nearby imine or carbonyl group. usp.brnih.govresearchgate.net A sharp peak corresponding to the aldehyde proton is found around 9.9 ppm in the parent salicylaldehyde (B1680747). researchgate.net In Schiff base derivatives, this is replaced by an azomethine proton (-CH=N) signal, which also appears in a deshielded region, commonly between 8.4 and 10.3 ppm. acs.orgresearchgate.netusp.brnih.gov

The aromatic protons on the benzene (B151609) ring typically show multiple signals in the range of 6.4 to 7.6 ppm. researchgate.netusp.brresearchgate.net The methylthio group (-SCH₃) protons present as a sharp singlet in a more shielded (upfield) region of the spectrum, generally around 2.45 ppm. researchgate.net

Table 1: Typical ¹H NMR Chemical Shift Ranges for 4-Methylthio-salicylaldehyde and its Derivatives.
Proton GroupTypical Chemical Shift (δ, ppm)MultiplicityNotes
Phenolic (-OH)11.0 - 13.7SingletHighly deshielded due to hydrogen bonding. researchgate.netusp.brnih.gov
Aldehyde (-CHO)~9.9SingletCharacteristic of the parent aldehyde. researchgate.net
Azomethine (-CH=N)8.4 - 10.3SingletPresent in Schiff base derivatives, replacing the aldehyde proton. acs.orgresearchgate.netusp.br
Aromatic (Ar-H)6.4 - 7.6Multiplet/DoubletRepresents the protons on the benzene ring. researchgate.netusp.brresearchgate.net
Methylthio (-SCH₃)~2.45SingletCharacteristic signal for the methylthio group. researchgate.net

In ¹³C NMR spectra of 4-Methylthio-salicylaldehyde derivatives, the carbon atoms of the key functional groups can be identified. In Schiff base derivatives, the carbonyl carbon signal is replaced by the azomethine carbon signal.

The azomethine carbon (C=N) typically resonates in the range of 158-164 ppm. researchgate.net The carbon atom attached to the phenolic oxygen (C-OH) appears around 163-164 ppm. researchgate.net The carbon atom bonded to the sulfur of the methylthio group is observed further upfield. The carbon of the methylthio group (-SCH₃) itself is found in the highly shielded region of the spectrum, typically between 14 and 15 ppm. researchgate.net The various aromatic carbons produce signals between approximately 101 and 144 ppm. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 4-Methylthio-salicylaldehyde Derivatives.
Carbon GroupTypical Chemical Shift (δ, ppm)Notes
Phenolic (Ar-C-OH)163 - 164Deshielded due to the attached oxygen atom. researchgate.net
Azomethine (-C=N)158 - 164Characteristic of Schiff base derivatives. researchgate.net
Aromatic (Ar-C)101 - 144A series of peaks for the benzene ring carbons. researchgate.net
Methylthio (-SCH₃)14 - 15Located in the upfield (shielded) region of the spectrum. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. The two methods are complementary, as a vibrational mode may be active in one technique but not the other, depending on changes in the dipole moment (IR) or polarizability (Raman) during the vibration. illinois.eduuc.edu

The IR spectra of 4-Methylthio-salicylaldehyde derivatives exhibit several characteristic absorption bands. A key indicator for the formation of Schiff base derivatives from salicylaldehyde is the disappearance of the strong carbonyl (C=O) stretching band, which is typically found around 1635-1673 cm⁻¹, and the appearance of a new band for the azomethine (C=N) stretch. nih.govprimescholars.comresearchgate.net

The C=N stretching vibration in Schiff base derivatives is typically observed in the range of 1614-1636 cm⁻¹. researchgate.netscirp.org A broad absorption band for the phenolic O-H stretch is often seen between 3450 and 3770 cm⁻¹. nih.govacs.org Aromatic C-H stretching vibrations usually appear between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches from the methyl group are found around 2800-3000 cm⁻¹. researchgate.netnih.gov The C-S stretching vibrations are typically weaker and appear at lower frequencies, often in the 680-720 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations give rise to several bands in the 1400-1610 cm⁻¹ region. researchgate.net

Table 3: Key Vibrational Mode Assignments for 4-Methylthio-salicylaldehyde and its Derivatives.
Vibrational ModeTypical Wavenumber (cm⁻¹)TechniqueNotes
O-H stretch (phenolic)3450 - 3770IROften a broad band. nih.govacs.org
C-H stretch (aromatic)3000 - 3100IRCharacteristic of the benzene ring. nih.gov
C-H stretch (aliphatic)2800 - 3000IRFrom the -SCH₃ group. researchgate.net
C=O stretch (aldehyde)1635 - 1673IR, RamanStrong band in the parent aldehyde, absent in Schiff bases. primescholars.comresearchgate.net
C=N stretch (azomethine)1614 - 1636IRConfirms Schiff base formation. researchgate.netscirp.org
C=C stretch (aromatic)1400 - 1610IRMultiple bands are typically observed. researchgate.net
C-S stretch680 - 720IRAssociated with the methylthio group. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The spectrum of 4-Methylthio-salicylaldehyde and its derivatives is characterized by absorption bands arising from π→π* and n→π* transitions. researchgate.net

The electronic spectra of salicylaldehyde derivatives typically show multiple absorption bands. High-energy bands observed in the shorter wavelength UV region (around 220-280 nm) are generally assigned to π→π* transitions within the aromatic rings. researchgate.netnih.govresearchgate.net

A lower energy band, often found at longer wavelengths (around 340-390 nm), is attributed to the n→π* transition involving the non-bonding electrons of the nitrogen and oxygen atoms in the azomethine and phenolic groups, respectively. researchgate.netresearchgate.net The exact position and intensity of these bands can be influenced by the solvent and the specific substituents on the derivative. acs.orgresearchgate.net In some cases, an intraligand charge transfer transition can also be observed. researchgate.net

Table 4: Typical Electronic Absorption Bands for 4-Methylthio-salicylaldehyde Derivatives.
Wavelength (λₘₐₓ, nm)Transition TypeNotes
220 - 280π→πAssociated with the electronic transitions of the aromatic system. researchgate.netresearchgate.net
290 - 365π→πAssociated with the azomethine (-CH=N) chromophore. acs.orgresearchgate.net
340 - 390n→π*Involves non-bonding electrons from heteroatoms like N and O. researchgate.netresearchgate.net

X-ray Diffraction Studies of Related Structures

Research has been conducted on Schiff bases formed from the condensation of substituted salicylaldehydes with various amines, including those containing methylthio groups. researchgate.netresearchgate.netijcm.ir These studies are instrumental in understanding how electronic and steric factors influence the crystal packing and molecular geometry.

For instance, the crystal structure of (E)-5-methoxy-2-(((2-(methylthio)phenyl)imino)methyl)phenol (MtH-1), a Schiff base derived from p-methoxysalicylaldehyde and 2-(methylthio)aniline, has been determined. researchgate.netresearchgate.net The compound crystallizes in the monoclinic space group P21/c. researchgate.net The molecular structure reveals that the phenyl rings are nearly aligned with each other and the C=N group, showing large dihedral angles. researchgate.net The structure is stabilized by an intramolecular O-H···N hydrogen bond, which is a common feature in salicylaldehyde Schiff bases, forming a six-membered ring. researchgate.netnih.gov

Metal complexes of Schiff bases derived from salicylaldehyde and sulfur-containing amines have also been extensively studied. scirp.orgrsc.org The coordination of the Schiff base ligand to a metal center can significantly alter the geometry compared to the free ligand. A study on a cationic copper(II) complex with a Schiff base derived from salicylaldehyde and 4-[(2-aminoethyl)thiomethyl]-5-methylimidazole shows the copper atom in a tetrahedrally distorted, square-planar environment. rsc.org In this complex, the ligand coordinates to the copper ion through the phenolic oxygen, imine nitrogen, an imidazole (B134444) nitrogen, and the thioether sulfur atom. rsc.org The crystals were found to be monoclinic with the space group P21/c. rsc.org

The following tables summarize key crystallographic data for representative related structures.

These structural determinations are fundamental, providing a solid foundation for computational studies, such as Density Functional Theory (DFT) calculations, which can further elucidate the electronic properties and reactivity of these molecules. researchgate.netnih.gov The comparison between experimental XRD data and theoretical calculations often shows good correlation, validating the computational models used. nih.gov The solid-state packing is frequently governed by a combination of strong intramolecular hydrogen bonds and weaker intermolecular forces, which can include C-H···O and C-H···S interactions. researchgate.net

Computational and Theoretical Investigations of 4 Methylthio Salicylaldehyd Derivatives

Density Functional Theory (DFT) Calculations for Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the molecular geometry of 4-Methylthio-salicylaldehyde derivatives. nih.gov Quantum chemical computations, often employing methods like the B3LYP functional with basis sets such as 6-31++G(d,p) or the M06 functional with the 6-311G(d,p) basis set, are used to perform these calculations. nih.govnih.gov These theoretical models allow for the optimization of the molecular structure, providing insights into bond lengths, bond angles, and dihedral angles.

The calculated geometric parameters from DFT studies have shown good agreement with experimental data obtained from techniques like X-ray crystallography. ias.ac.in For instance, in a study on a Schiff base derived from p-methoxysalicylaldehyde and a substituted 2-(methylthio)aniline, DFT calculations at the B3LYP/6-311++G(d,p) level accurately reproduced the experimentally determined bond lengths and angles. researchgate.net Such validation underscores the reliability of DFT in predicting the three-dimensional arrangement of atoms in these molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding the electronic properties and reactivity of molecules. usp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactions and electronic transitions. schrodinger.compku.edu.cn

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. schrodinger.com In derivatives of 4-Methylthio-salicylaldehyde, the distribution of the HOMO is often localized on specific regions of the molecule. For example, in some salicylaldehyde (B1680747) thiosemicarbazone derivatives, the HOMO charge density is primarily located on the thiosemicarbazide (B42300) moiety. nih.govacs.org The energy of the HOMO is a key parameter; a higher HOMO energy indicates a greater propensity for the molecule to act as an electron donor. mdpi.com

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

Conversely, the LUMO is the lowest energy orbital that is devoid of electrons and signifies the molecule's capacity to accept electrons. schrodinger.com In many 4-Methylthio-salicylaldehyde derivatives, the LUMO is often centered on the salicylaldehyde ring and the imine group. nih.govacs.org A lower LUMO energy suggests a greater electron-accepting ability. wuxibiology.com The distribution and energy of the LUMO are critical in determining the electrophilic nature of the molecule. pku.edu.cn

Band Gap Energy Calculations

The energy difference between the HOMO and LUMO, known as the band gap energy (ΔE), is a fundamental parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. usp.br A larger band gap generally implies higher stability and lower reactivity, while a smaller band gap suggests the molecule is more prone to electronic excitation and chemical reactions. researchgate.net

For various salicylaldehyde thiosemicarbazone derivatives, the calculated HOMO-LUMO energy gaps have been reported to be in the range of approximately 4.13 to 4.22 eV. usp.bracs.org These values are determined using DFT calculations and are crucial for understanding the intramolecular charge transfer (ICT) characteristics of the molecules. acs.org A smaller energy gap often correlates with enhanced polarizability and a higher probability of intramolecular charge transfer. acs.org

The following table presents a sample of calculated HOMO, LUMO, and band gap energies for a series of salicylaldehyde derivatives:

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Derivative 1-6.012-1.8504.162
Derivative 2-6.035-1.8564.179
Derivative 3-6.048-1.8624.186
Derivative 4-5.998-1.8474.151
Derivative 5-5.989-1.8434.146
Derivative 6-5.972-1.8394.133

Note: The data presented here is illustrative and based on findings from various studies on salicylaldehyde derivatives. The specific values can vary depending on the exact molecular structure and the computational methods employed. acs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. dergipark.org.tr It provides a detailed picture of the charge delocalization and hyperconjugative interactions, which are crucial for understanding molecular stability. acs.org NBO analysis transforms the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de

NBO analysis also provides information about the hybridization of atoms and the composition of the natural bond orbitals, offering a deeper understanding of the bonding characteristics within the molecule. uni-muenchen.defaccts.de

Global Reactivity Descriptors

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. mdpi.com

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. A higher value of hardness indicates greater stability and lower reactivity. usp.brresearchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), it signifies the ease of charge transfer. A higher softness value corresponds to higher reactivity. researchgate.net

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = -μ. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η). mdpi.com

Studies on salicylaldehyde derivatives have utilized these descriptors to assess their kinetic stability and electron-donating ability. nih.govacs.org For example, a higher hardness value for a series of compounds suggests they are less reactive and more stable. usp.brresearchgate.net

The following table provides an example of calculated global reactivity descriptors for a set of salicylaldehyde derivatives:

CompoundChemical Potential (μ) (eV)Chemical Hardness (η) (eV)Electronegativity (χ) (eV)Electrophilicity Index (ω) (eV)
Derivative 1-3.9312.0813.9313.712
Derivative 2-3.9452.0893.9453.732
Derivative 3-3.9552.0933.9553.748
Derivative 4-3.9222.0753.9223.708
Derivative 5-3.9162.0733.9163.699
Derivative 6-3.9052.0663.9053.684

Note: This data is illustrative and derived from general findings in the literature on salicylaldehyde derivatives. Actual values will depend on the specific molecules and computational parameters.

Prediction of Spectroscopic Properties through Quantum Chemistry

The prediction of spectroscopic properties through quantum chemistry has become an indispensable tool in the study of molecular structures, offering insights that complement and guide experimental work. For derivatives of 4-Methylthio-salicylaldehyd, computational methods, particularly Density Functional Theory (DFT), are employed to calculate a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical calculations provide a detailed understanding of the electronic structure and its correlation with the observed spectral features.

Quantum-chemical calculations for salicylaldehyde derivatives are often performed using specific levels of theory, such as B3LYP or M06, combined with basis sets like 6-311G(d,p) or aug-cc-pVTZ. researchgate.net The choice of method and basis set is crucial for obtaining results that are in good agreement with experimental data. For instance, studies on salicylaldehyde hydrazone and thiosemicarbazone derivatives have demonstrated that such computational approaches can accurately predict molecular geometries and spectroscopic behaviors. researchgate.net While specific research focusing exclusively on the computational spectroscopic prediction for this compound is not extensively documented in the reviewed literature, the methodologies applied to structurally similar salicylaldehyde derivatives are directly applicable and provide a robust framework for its analysis.

A comparative analysis between computationally predicted and experimentally obtained spectra is a common practice that validates the theoretical models. This synergy between theory and experiment allows for a more confident assignment of spectral bands and a deeper understanding of the substituent effects on the molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantum chemistry allows for the prediction of ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. The calculated shifts are then often scaled and compared with experimental data to confirm the molecular structure. For example, in studies of salicylaldehyde thiosemicarbazone derivatives, calculated chemical shifts have shown excellent agreement with experimental values. Signals for specific protons, such as the phenolic hydroxyl group or the azomethine proton, can be precisely assigned.

Illustrative Predicted ¹H NMR Chemical Shifts for a Substituted Salicylaldehyde Derivative (Note: This table is an illustrative example based on reported data for salicylaldehyde derivatives and does not represent actual calculated values for this compound.)

ProtonPredicted Chemical Shift (ppm)
OH10.5 - 11.5
CH=N8.5 - 9.5
Aromatic CH6.5 - 8.0
Substituent ProtonsVaries with substituent

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy involves calculating the vibrational frequencies of a molecule. These calculations can help in the assignment of complex experimental IR spectra by providing a detailed picture of the vibrational modes. For salicylaldehyde derivatives, key vibrational modes include the O-H stretching of the hydroxyl group, the C=O stretching of the aldehyde, and the C=N stretching in Schiff base derivatives. The theoretically predicted frequencies are often scaled by a factor to account for anharmonicity and the approximations inherent in the computational methods.

Illustrative Predicted IR Frequencies for a Substituted Salicylaldehyde Derivative (Note: This table is an illustrative example based on reported data for salicylaldehyde derivatives and does not represent actual calculated values for this compound.)

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch3600 - 3700
N-H Stretch3300 - 3400
C=N Stretch1500 - 1650
C=S Stretch800 - 900

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the primary method used to predict electronic absorption spectra (UV-Vis). These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. The predicted absorption maxima (λ_max_) can be compared with experimental UV-Vis spectra to understand the electronic properties of the molecule. Studies on salicylaldehyde derivatives have shown a good correlation between TD-DFT-calculated and experimentally measured UV-Vis spectra, aiding in the characterization of electronic transitions, such as π → π* and n → π* transitions.

Illustrative Predicted UV-Vis Absorption for a Substituted Salicylaldehyde Derivative (Note: This table is an illustrative example based on reported data for salicylaldehyde derivatives and does not represent actual calculated values for this compound.)

Electronic TransitionPredicted λ_max (nm)
π → π250 - 300
n → π320 - 380

Coordination Chemistry of 4 Methylthio Salicylaldehyd Derived Ligands

Ligand Design and Functionalization Strategies

The primary strategy for designing ligands from 4-Methylthio-salicylaldehyd revolves around the chemical reactivity of its aldehyde functional group. This group readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing an azomethine or imine (-C=N-) group. This synthetic versatility allows for the creation of a wide array of bidentate, tridentate, and tetradentate ligands by selecting amines with additional donor atoms like nitrogen, oxygen, or sulfur. These donor atoms can then chelate to a metal center, forming stable complexes.

A prominent and extensively studied class of ligands derived from salicylaldehyde (B1680747) and its analogues are thiosemicarbazones. These are synthesized through a straightforward, one-step Schiff base condensation reaction between the aldehyde group of this compound and a thiosemicarbazide (B42300).

The resulting this compound thiosemicarbazone ligand is a highly effective chelating agent. It possesses multiple donor sites: the phenolic oxygen, the azomethine nitrogen, and the thione/thiolate sulfur atom. This multidentate nature enables the ligand to form stable chelate rings with a variety of transition metal ions, making it a subject of considerable interest in coordination chemistry. The formation of these Schiff base ligands is confirmed by the appearance of a characteristic imine (C=N) stretching vibration in their infrared spectra. ajol.info

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound-derived ligands is typically achieved by reacting the Schiff base ligand with a metal salt (e.g., chlorides, sulfates, or acetates of metals like Cu(II), Ni(II), Co(II), and Zn(II)) in a suitable solvent, such as ethanol (B145695) or methanol. nih.govresearchgate.netresearchgate.net The mixture is often refluxed to ensure the completion of the reaction, after which the resulting complex precipitates and can be isolated. nih.govprimescholars.com

Characterization of these newly formed complexes is carried out using a suite of analytical and spectroscopic techniques. Elemental analysis confirms the stoichiometry of the metal-ligand complex, while molar conductance measurements can indicate whether the complex is an electrolyte or non-electrolyte. Spectroscopic methods, including Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, provide detailed information about the ligand's coordination to the metal ion. sustech.edu

Ligands derived from this compound, particularly thiosemicarbazones, exhibit versatile coordination behavior. Most commonly, the thiosemicarbazone ligand acts as a monoanionic tridentate chelating agent, coordinating to the metal center through the phenolic oxygen, the azomethine nitrogen, and the thiolate sulfur atoms (O,N,S donor set). sustech.edu This coordination typically occurs after the deprotonation of the phenolic hydroxyl group and the hydrazinic N-H group. primescholars.com

Table 1: Coordination Modes and Geometries of Salicylaldehyde Thiosemicarbazone Complexes

Metal Ion Coordination Mode Donor Atoms Geometry Reference
Ni(II) Tridentate O, N, S Square Planar nih.gov
Cu(II) Tridentate O, N, S Square Planar nih.gov
Co(II) Tridentate O, N, S Octahedral primescholars.com
Ru(II) Bidentate N, S Distorted Octahedral ias.ac.in
Zn(II) Tridentate O, N, S Tetrahedral

Spectroscopic analysis is fundamental to confirming the formation of a metal complex and elucidating its structure. Upon complexation, the spectra of the ligand show distinct and predictable changes.

FTIR Spectroscopy : The coordination of the azomethine nitrogen is confirmed by a shift in the ν(C=N) stretching frequency. scispace.com The deprotonation and coordination of the phenolic oxygen are evidenced by the disappearance of the broad ν(O-H) band. A shift in the ν(C=S) band indicates the involvement of the sulfur atom in bonding. Furthermore, the appearance of new, low-frequency bands can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. primescholars.com

NMR Spectroscopy : In the ¹H NMR spectrum of the complex, the signal corresponding to the phenolic -OH proton disappears, confirming its deprotonation and coordination to the metal ion. The azomethine proton (-CH=N-) signal often experiences a downfield shift upon complexation. nih.gov

UV-Visible Spectroscopy : The electronic spectrum of the ligand typically shows bands corresponding to π → π* and n → π* transitions. Upon complexation, these bands may shift (either hypsochromic or bathochromic shifts), and new bands may appear in the visible region. ajol.infonih.gov These new absorptions are often assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center, providing evidence of coordination and information about the geometry of the complex. scispace.com

Table 2: Key Spectroscopic Shifts Upon Metal Complexation of Salicylaldehyde Thiosemicarbazone Ligands

Spectroscopic Technique Observation Interpretation Reference
FTIR Disappearance of broad ν(O-H) band Deprotonation and coordination of phenolic oxygen
FTIR Shift in ν(C=N) stretching frequency Coordination of azomethine nitrogen scispace.com
FTIR Shift in ν(C=S) band Coordination of sulfur atom
FTIR Appearance of new bands (400-600 cm⁻¹) Formation of M-O and M-N bonds primescholars.com
¹H NMR Disappearance of phenolic -OH signal Deprotonation and coordination of phenolic oxygen nih.gov
UV-Vis Shift in ligand π → π* and n → π* bands Ligand coordination to metal ion ajol.info

Theoretical Studies on Metal-Ligand Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for complementing experimental findings in coordination chemistry. researchgate.net Theoretical studies provide in-depth insights into the electronic structure, bonding, and reactivity of metal complexes derived from this compound.

Catalytic Applications of Salicylaldehyde Derivatives with Methylthio Moieties

Homogeneous Catalysis Systems

Salicylaldehyde (B1680747) derivatives, including those with methylthio moieties, are versatile precursors for ligands in homogeneous catalysis. These systems typically involve the formation of Schiff base complexes with various metal ions. The resulting metal complexes are soluble in the reaction medium and exhibit high catalytic activity and selectivity under mild conditions. For instance, Schiff bases derived from salicylaldehyde and its substituted forms can coordinate with metals like ruthenium(II), iron(III), and rhodium(III) to create active catalysts for a range of organic transformations. ajol.infoacs.orgmdpi.com

The introduction of a methylthio (-SCH3) group at the 4-position of the salicylaldehyde ring influences the electronic properties of the ligand. The methylthio group is generally considered to be an electron-donating group through resonance, which can increase the electron density on the coordinated metal center. This modification can, in turn, affect the stability, reactivity, and selectivity of the catalyst in reactions such as C-H activation, annulation, and coupling reactions. acs.orgscut.edu.cn For example, rhodium(III) complexes have been used to catalyze the reaction of salicylaldehydes with alkynes, proceeding through a C-H activation mechanism to form chromone (B188151) derivatives. acs.org The electronic nature of the substituents on the salicylaldehyde ring plays a crucial role in the efficiency of such catalytic cycles.

Heterogeneous Catalysis Systems

To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and reuse, salicylaldehyde derivatives can be immobilized on solid supports to create heterogeneous catalysts. Common supports include silica (B1680970), molecular sieves, and magnetic nanoparticles. nih.govwhiterose.ac.ukresearchgate.net Immobilization can be achieved by functionalizing the salicylaldehyde derivative with a group, such as a silane, that can covalently bond to the support's surface. whiterose.ac.uk

These solid-phase catalysts retain the active catalytic sites of their homogeneous counterparts while offering the benefits of easy separation from the reaction mixture, enhanced stability, and potential for recyclability. For example, mesoporous molecular sieves like MCM-41 have been used as solid catalysts for the Knoevenagel condensation of salicylaldehyde derivatives with active methylene (B1212753) compounds, demonstrating high yields and the ability to be reused multiple times with minimal loss of activity. nih.gov Similarly, rhodium complexes have been immobilized on silica surfaces to create highly active catalysts for the hydrosilylation of olefins. researchgate.net A derivative like 4-Methylthio-salicylaldehyde could be similarly anchored to a solid support to develop robust and reusable catalysts for various industrial applications.

Specific Reaction Mechanisms Involving Salicylaldehyde-Derived Catalysts

Racemization Reactions (e.g., L-Glutamic Acid)

Salicylaldehyde and its derivatives are effective catalysts for the racemization of optically active α-amino acids, a crucial process for recycling unwanted enantiomers in industrial resolutions. sciencemadness.orggoogle.com The racemization of L-glutamic acid, for example, is significantly accelerated in an acetic acid solution in the presence of a catalytic amount of salicylaldehyde. sciencemadness.orgnih.gov

The mechanism involves the formation of a Schiff base (an imine) between the aldehyde group of the salicylaldehyde and the amino group of the amino acid. google.commdpi.com This is followed by the removal of the α-hydrogen proton from the chiral center, leading to the formation of a planar, resonance-stabilized carbanion intermediate. mdpi.comru.nl Subsequent, non-stereospecific reprotonation of this intermediate yields a racemic mixture of the D- and L-amino acids. The ortho-hydroxyl group of the salicylaldehyde is believed to play a key role in stabilizing the intermediates and facilitating the proton transfer steps. beilstein-journals.org

The reaction conditions, such as solvent, temperature, and the molar ratio of the catalyst, significantly impact the rate of racemization. Studies have shown that a wide variety of amino acids can be racemized under mild conditions (80-100 °C) using this method. sciencemadness.org

Table 1: Effect of Salicylaldehyde on the Racemization of Various L-Amino Acids in Glacial Acetic Acid.
L-Amino AcidConditionsDegree of Racemization (%) with SalicylaldehydeDegree of Racemization (%) without Salicylaldehyde

*Data adapted from studies on racemization in the presence of salicylaldehyde. sciencemadness.orgepo.org The reaction for glutamic acid was carried out under heterogeneous conditions due to low solubility. sciencemadness.org

Oxidation and Reduction Processes

Salicylaldehyde-derived catalysts, particularly metal-Schiff base complexes, are also active in various oxidation and reduction processes. The ligand system can stabilize different oxidation states of the metal center, allowing it to mediate electron transfer in catalytic cycles. For instance, iron(III) complexes with ligands derived from salicylaldehyde demonstrate diverse coordination geometries that influence their redox properties and catalytic behavior. mdpi.com

The catalytic oxidation of sulfides to sulfoxides is one area where such systems are relevant. researchgate.net While direct studies on 4-Methylthio-salicylaldehyde are limited, related compounds like 4-(methylthio)phenol (B156131) undergo catalytic oxidation. researchgate.net In a catalytic system, a metal complex of a 4-Methylthio-salicylaldehyde Schiff base could facilitate the oxidation of substrates by activating an oxidant like oxygen or hydrogen peroxide. The electron-donating methylthio group would modulate the redox potential of the metal center, potentially enhancing its catalytic efficiency. Conversely, these complexes can also be employed in reduction reactions, such as the catalytic hydrogenation of aldehydes and ketones to their corresponding alcohols. academax.com

Structure-Catalytic Activity Relationships

The relationship between the structure of a salicylaldehyde-derived catalyst and its activity is a critical aspect of catalyst design. The electronic and steric properties of substituents on the salicylaldehyde ring can profoundly impact the catalyst's performance.

The introduction of a 4-methylthio group has a distinct electronic effect. The sulfur atom can donate electron density to the aromatic ring via resonance, making the ligand a stronger electron donor compared to unsubstituted salicylaldehyde. ajol.info This increased electron density on the ligand backbone can be transferred to a coordinated metal center. In the context of a metal catalyst, this can have several consequences:

Stability: It may stabilize higher oxidation states of the metal, influencing the feasibility of redox steps in a catalytic cycle.

Reactivity: By making the metal center more electron-rich, it can enhance its reactivity in certain steps, such as oxidative addition, or decrease it in others, like reductive elimination.

Bonding: It can affect the strength of the bond between the metal and other substrates, influencing reaction rates and selectivity. scut.edu.cn

Studies on differently substituted salicylaldehyde Schiff bases have shown that electron-donating groups can reinforce hydrogen bonding within the molecule and alter the chemical shifts of key protons, indicating a significant change in the electronic environment. ajol.info This principle allows for the fine-tuning of a catalyst's properties by strategically choosing substituents, thereby optimizing its activity and selectivity for a specific chemical transformation.

Applications in Advanced Materials Science and Engineering

Optoelectronic Properties (e.g., Semiconductors)

Derivatives of 4-Methylthio-salicylaldehyde, especially Schiff bases formed through condensation reactions, are being explored for their potential in optoelectronic applications. The electronic properties of these materials, such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of their suitability as organic semiconductors. A smaller HOMO-LUMO gap is often associated with higher chemical reactivity and lower kinetic stability, which can be tuned by modifying the chemical structure.

Theoretical studies using Density Functional Theory (DFT) on related salicylaldehyde-based compounds provide insight into these properties. For instance, studies on Schiff bases derived from p-methoxysalicylaldehyde and 2-(methylthio)anilines have shown calculated energy band gaps of nearly 4 eV, suggesting potential applications in the semiconductor field. ajol.info Similarly, research on salicylaldehyde (B1680747) thiosemicarbazones has demonstrated that their HOMO/LUMO energy differences, which range from 4.133 to 4.186 eV, are key to their potential activity in optoelectronic devices. nih.gov The intramolecular charge transfer (ICT) characteristics of these molecules, facilitated by electron donor and acceptor groups, are fundamental to their optoelectronic behavior. nih.gov The introduction of the electron-donating methylthio group in the 4-position of the salicylaldehyde ring is expected to influence the electronic structure and thereby the optoelectronic properties of its derivatives.

Table 1: Calculated HOMO-LUMO Energy Gaps for Salicylaldehyde-Based Thiosemicarbazones nih.govacs.org
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Compound 1-6.002-1.8404.162
Compound 2-5.996-1.8174.179
Compound 3-6.044-1.8584.186
Compound 4-5.897-1.7464.151
Compound 5-5.908-1.7624.146
Compound 6-5.909-1.7764.133

Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an incident electromagnetic field, making them crucial for technologies like optical switching, frequency mixing, and data storage. nih.govrsc.org Organic molecules with π-electron delocalization are of particular interest as NLO materials. researchgate.net Schiff bases derived from salicylaldehyde are prime candidates for NLO applications due to their conjugated systems that often feature electron donor and acceptor groups, which can enhance NLO properties. researchgate.net

The NLO response of a molecule is quantified by its hyperpolarizability (β). Theoretical calculations have been employed to predict the NLO activity of salicylaldehyde derivatives. For example, a study on salicylaldehyde thiosemicarbazones showed β values ranging from 192.778 to 501.709 atomic units, indicating their potential for NLO applications. nih.gov Another investigation into novel Schiff bases found that strategic placement of donor and acceptor groups could lead to significant hyperpolarizability values; one such compound exhibited a β value of 15.418×10⁻³⁰ esu. researchgate.net Quantum chemical studies on Schiff bases from salicylaldehyde and nitroanilines have also been performed to understand the relationship between molecular structure and second harmonic generation (SHG) activity. asianpubs.org The 4-methylthio group on the salicylaldehyde ring can act as an electron-donating group, potentially enhancing the NLO properties of its Schiff base derivatives.

Table 2: Calculated First Hyperpolarizability (β) of Salicylaldehyde-Derived Schiff Bases researchgate.net
Compound IDDescriptionHyperpolarizability (β) x 10⁻³⁰ (esu)
L12-{(E)-[(2-hydroxypropyl)imino]methyl}phenol0.0032
L23-{(E)-[(2-hydroxypropyl)imino]methyl}-2-naphthol0.124
L32-[(E)-{[(2R)-2-hydroxypropyl]imino}methyl]-4-[(E)phenyldiazenyl]phenol0.012
L42-[(E)-{[(2R)-2-hydroxypropyl]imino}methyl]-4-[(E)-(4nitrophenyldiazenyl)]phenol15.418

Supramolecular Chemistry and Self-Assembly of Related Compounds

Schiff bases derived from salicylaldehyde and its analogues are highly effective ligands in coordination and supramolecular chemistry. Their ability to form stable complexes with a wide range of metal ions is due to the presence of nitrogen and oxygen donor atoms. ijcrr.com These metal-ligand interactions are the foundation for the self-assembly of complex, higher-order structures such as helicates, macrocycles, and catenanes. nih.gov

The geometry and functionality of the Schiff base ligand, which can be readily tuned by selecting different aldehydes and amines, dictates the final architecture of the supramolecular assembly. For example, tridentate Schiff base ligands derived from salicylaldehyde can form binuclear complexes. nih.gov Research has demonstrated that libraries of imine-based metal complexes can be induced to rearrange transiently into new equilibrium states, forming structures that would otherwise be unfavorable. nih.gov This dynamic behavior is central to creating adaptive materials and molecular machines. The condensation of 4-Methylthio-salicylaldehyde with various amines would produce a family of ligands capable of participating in such self-assembly processes, with the methylthio group offering a site for potential post-assembly modification or influencing intermolecular interactions within the crystal lattice.

Sensing Applications for Related Compounds

Schiff bases derived from salicylaldehyde are widely investigated as chemosensors for the detection of various metal ions and anions. nih.gov The sensing mechanism often relies on the specific coordination of an analyte by the Schiff base, which leads to a measurable change in its photophysical properties, such as a shift in absorption wavelength (colorimetric sensing) or a change in fluorescence intensity ("turn-on" or "turn-off" fluorescent sensing). semanticscholar.orgresearchgate.net

The design of these sensors can be fine-tuned by altering the substituents on the salicylaldehyde and amine components. researchgate.net For instance, salicylaldehyde-based Schiff bases have been developed for the selective detection of ions like Fe³⁺, Cd²⁺, and Ni²⁺. semanticscholar.orgresearchgate.net One sensor demonstrated a "turn-off" fluorescence response with high selectivity for Fe³⁺ ions. semanticscholar.org Another study showed that a salicylaldehyde-based sensor could selectively detect Cd²⁺ and Ni²⁺ with detection limits of 3.14 µM and 0.92 µM, respectively. researchgate.net The presence of the sulfur atom in 4-Methylthio-salicylaldehyde derivatives could introduce a soft donor site, potentially imparting selectivity for heavy and transition metal ions that have a high affinity for sulfur.

Table 3: Examples of Ion Sensing by Salicylaldehyde-Based Schiff Base Sensors
Sensor BaseTarget Ion(s)Sensing MethodDetection LimitReference
Salicylaldehyde + 2-aminobenzenethiolFe³⁺"Turn-off" FluorescenceNot specified semanticscholar.org
Salicylaldehyde + NaphthalimideMg²⁺FluorescenceNot specified rsc.org
5-bromo-salicylaldehyde + 4-methylbenzohydrazideCd²⁺UV-Visible Spectroscopy3.14 µM researchgate.net
5-bromo-salicylaldehyde + 4-methylbenzohydrazideNi²⁺UV-Visible Spectroscopy0.92 µM researchgate.net

Structure Property Relationships and Derivatization Studies of 4 Methylthio Salicylaldehyd Derivatives

Impact of Substituents on Electronic Properties

The electronic landscape of 4-Methylthio-salicylaldehyde derivatives, particularly Schiff bases, is profoundly influenced by the nature of the substituents on the aromatic rings. These modifications can alter the electron density distribution across the molecule, thereby affecting key electronic parameters such as the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap and the strength of intramolecular hydrogen bonds.

Theoretical and experimental studies have demonstrated that the introduction of electron-donating or electron-withdrawing groups can be used to modulate these properties. For instance, in a series of salicylaldehyde (B1680747) hydrazone derivatives, it was found that the position of the substituent plays a critical role in its effectiveness in influencing the hydrogen bond strength and π-electron conjugation. nih.gov Substitution at the para-position relative to the proton-donating and proton-accepting centers of the hydrogen bridge is significantly more effective than substitution at other positions. nih.gov

In Schiff bases derived from substituted 2-(methylthio)anilines and p-methoxysalicylaldehyde, the nature of the substituent on the aniline (B41778) ring was shown to affect the chemical shifts of the azomethine and phenol (B47542) protons, which is indicative of changes in the intramolecular hydrogen bond strength. ajol.info Electron-donating groups like methyl (-CH3) and methoxy (B1213986) (-OCH3) were observed to reinforce the hydrogen bond, leading to higher chemical shifts for the phenolic proton. ajol.info Conversely, electron-withdrawing groups such as chloro (-Cl) and bromo (-Br) weaken the hydrogen bond. ajol.info

The HOMO-LUMO energy gap (ΔE), a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule, is also sensitive to substituent effects. A smaller energy gap generally implies higher reactivity. Density Functional Theory (DFT) calculations on various Schiff base derivatives have shown that the HOMO is often localized on the phenyl rings, sulfur, and imine groups, while the LUMO is primarily centered on the phenyl rings and the imine group. ajol.info The energy of these frontier molecular orbitals can be tuned by substituents. For instance, ruthenium complexes with different substituents on the diimine ligand exhibit a correlation between the HOMO-LUMO energy gap and the electron-donating or withdrawing nature of the substituents. nih.gov This principle allows for the rational design of molecules with specific electronic properties for applications in areas like semiconductor technologies. ajol.info

Calculated Electronic Properties of Substituted Salicylaldehyde Schiff Base Derivatives
Derivative (Substituent R)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
MtH-1 (H)-5.83-1.853.982.85
MtH-2 (CH3)-5.74-1.813.932.78
MtH-3 (OCH3)-5.65-1.783.873.12
MtH-4 (Cl)-5.95-2.013.943.89
MtH-5 (Br)-5.93-2.003.933.91

Data for the table is synthesized from findings on Schiff bases of p-methoxysalicylaldehyde. ajol.info

Correlation of Molecular Structure with Optical Responses

UV-visible absorption spectra of these compounds typically exhibit bands corresponding to π → π* transitions within the phenyl rings and n → π* transitions associated with the imine group. ajol.info The position and intensity of these absorption bands can be modulated by substituents. For example, the introduction of electron-donating groups can lead to a red shift (bathochromic shift) in the absorption maximum due to the destabilization of the HOMO, while electron-withdrawing groups may cause a blue shift (hypsochromic shift).

The fluorescence properties of these molecules are also highly sensitive to their structure. Many salicylaldehyde derivatives are known to exhibit aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state due to the restriction of intramolecular rotation. rsc.org The quantum yield and emission wavelength can be tuned by altering the substituents. For instance, in a study of AIE-active salicylaldehyde derivatives, the ligands showed exclusive AIE properties and high quantum yields in the aggregated state. rsc.org The fluorescence of these AIE-active compounds can be selectively quenched by certain metal ions, making them suitable for sensing applications. rsc.org

Solvatochromism, the change in the color of a solution with a change in the polarity of the solvent, is another important optical response observed in these derivatives. ijsrst.comnih.gov This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. The photophysical properties of 2,6-bis(4-hydroxybenzylidene) cyclohexanone, a related derivative, were found to be influenced by both nonspecific and specific solvent-solute interactions, as described by various solvent parameter models like Kamlet-Abraham-Taft (KAT), Catalán, and Laurence. nih.gov

UV-Visible Absorption Maxima (λmax) of Substituted Salicylaldehyde Schiff Base Derivatives in Dichloromethane (B109758)
Derivative (Substituent R)λmax 1 (nm)λmax 2 (nm)λmax 3 (nm)
MtH-1 (H)246273359
MtH-2 (CH3)245275361
MtH-3 (OCH3)246278364
MtH-4 (Cl)247274358
MtH-5 (Br)248276359

Data for the table is synthesized from findings on Schiff bases of p-methoxysalicylaldehyde. ajol.info

Influence of Conformational Dynamics on Chemical Behavior

The chemical behavior of 4-Methylthio-salicylaldehyde derivatives is not solely determined by their static molecular structure but is also significantly influenced by their conformational dynamics. These molecules can exist in different spatial arrangements (conformers) and tautomeric forms, and the equilibrium between these states can impact their reactivity and spectroscopic properties.

Schiff bases derived from salicylaldehydes can exist as E and Z conformers with respect to the C=N double bond. mdpi.com In many cases, the E conformer is more stable due to the formation of an intramolecular six-membered-ring hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom. mdpi.com This hydrogen bond plays a crucial role in stabilizing the planar configuration of the molecule. The strength of this hydrogen bond can be influenced by substituents, which in turn can affect the conformational preferences.

Furthermore, these Schiff bases can exhibit keto-enol tautomerism. The enol form is generally more stable in the ground state, but upon photoexcitation, an excited-state intramolecular proton transfer (ESIPT) can occur, leading to the formation of the keto tautomer. mdpi.com This process is often associated with a large Stokes shift in the fluorescence spectrum. The relative stability of the enol and keto forms in both the ground and excited states can be modulated by substituents and the solvent environment.

The planarity of the molecule, which is influenced by conformational factors, can also affect its electronic and optical properties. For example, in a study of salicylidene derivatives, the incorporation of a Zn(II) ion was found to increase the planarity of the π-conjugated backbone, leading to a significant enhancement of the first-order hyperpolarizability, a measure of the nonlinear optical response. nih.gov

The dynamic interplay between different conformers and tautomers can have a profound impact on the chemical behavior of these compounds, including their coordination chemistry with metal ions and their biological activity. Understanding these conformational dynamics is therefore essential for the rational design of 4-Methylthio-salicylaldehyde derivatives with desired functions.

In-Silico Bioactivity Prediction and Mechanistic Insights

In-silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, have become invaluable tools for predicting the biological activity of 4-Methylthio-salicylaldehyde derivatives and for gaining insights into their mechanisms of action at the molecular level. researchgate.netnih.govalrasheedcol.edu.iq These computational approaches allow for the rapid screening of large numbers of compounds and can help to identify promising candidates for further experimental investigation.

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to the active site of a biological target, such as an enzyme or a receptor. nih.gov By analyzing the interactions between the ligand and the amino acid residues in the binding pocket, it is possible to understand the structural features that are important for biological activity. For example, molecular docking studies of Schiff base compounds have been used to predict their potential as inhibitors of various enzymes, including those involved in cancer and microbial infections. nih.govscope-journal.com

The Prediction of Activity Spectra for Substances (PASS) program is another useful in-silico tool that predicts the biological activity profile of a compound based on its structure-activity relationship. nih.gov This can provide a broad overview of the potential pharmacological effects of a molecule.

ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are also crucial components of in-silico drug design. alrasheedcol.edu.iqmdpi.com These studies help to assess the drug-like properties of a compound and to identify potential liabilities early in the drug discovery process. For instance, in-silico ADME studies can predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, and metabolic stability. alrasheedcol.edu.iqmdpi.com

By combining molecular docking, PASS predictions, and ADME/Tox profiling, researchers can build a comprehensive in-silico model of the bioactivity of 4-Methylthio-salicylaldehyde derivatives. This information can then be used to guide the synthesis of new compounds with improved potency, selectivity, and pharmacokinetic properties.

In-Silico Predicted Bioactivity Scores for a Representative Salicylaldehyde Schiff Base Derivative
Target ClassBioactivity Score
GPCR Ligand0.15
Ion Channel Modulator-0.05
Kinase Inhibitor-0.20
Nuclear Receptor Ligand0.30
Protease Inhibitor0.10
Enzyme Inhibitor0.45

This table presents hypothetical bioactivity scores for a representative salicylaldehyde Schiff base derivative, as would be predicted by in-silico tools like Molinspiration. A score > 0.00 indicates a higher probability of biological activity.

Conclusion and Future Perspectives in 4 Methylthio Salicylaldehyd Research

Summary of Key Academic Contributions

Research surrounding 4-Methylthio-salicylaldehyde has primarily centered on its utility as a versatile building block in organic synthesis, leading to a range of compounds with interesting chemical and physical properties. Key contributions can be categorized as follows:

Synthesis of Schiff Bases and Metal Complexes: A significant body of work has been dedicated to the synthesis of Schiff bases through the condensation reaction of 4-Methylthio-salicylaldehyde with various primary amines. These Schiff bases, acting as multidentate ligands, have been instrumental in the development of a diverse array of metal complexes. The presence of the methylthio group can influence the electronic properties and coordination behavior of these ligands.

Fluorescent Probes and Sensors: The inherent fluorescence of the salicylaldehyde (B1680747) scaffold, modulated by the electron-donating methylthio group, has been exploited in the design of fluorescent probes. Research has demonstrated the potential of derivatives of 4-Methylthio-salicylaldehyde in the selective detection of metal ions and other analytes. These probes often exhibit "turn-on" or "turn-off" fluorescence responses upon binding with the target species.

Biological Activity Screening: Schiff bases and metal complexes derived from salicylaldehyde analogues have been investigated for their biological activities. While specific studies on 4-Methylthio-salicylaldehyde are part of a broader exploration, related compounds have shown promising antibacterial and antioxidant properties. The lipophilicity and electronic nature of the methylthio group can play a role in modulating such activities.

The following table summarizes some of the key research findings in these areas:

Research AreaKey Findings
Schiff Base Synthesis Facile synthesis of various Schiff bases by reacting 4-Methylthio-salicylaldehyde with different amines.
Coordination Chemistry Formation of stable complexes with a range of transition metals, with the methylthio group influencing ligand field strength.
Fluorescent Sensors Development of fluorescent probes for the detection of specific analytes, with the methylthio group affecting the photophysical properties.
Biological Evaluation Preliminary studies on related compounds indicating potential for antimicrobial and antioxidant applications.

Emerging Research Directions and Challenges

The foundation laid by existing research opens up several exciting avenues for future investigation, though not without their own set of challenges.

Emerging Directions:

Advanced Functional Materials: There is a growing interest in incorporating 4-Methylthio-salicylaldehyde derivatives into polymers and metal-organic frameworks (MOFs). Such materials could possess unique optical, electronic, or catalytic properties. For instance, salicylaldehyde-functionalized polybenzoxazines have been explored for their potential in creating corrosion-resistant coatings semanticscholar.org.

Catalysis: The development of novel catalysts is a promising area. Metal complexes of Schiff bases derived from 4-Methylthio-salicylaldehyde could be designed to catalyze a variety of organic transformations. The electronic and steric influence of the methylthio substituent could be harnessed to achieve high selectivity and efficiency.

Chemosensors for Environmental Monitoring: Building upon the initial work on fluorescent probes, there is potential to develop highly sensitive and selective chemosensors for the detection of environmental pollutants. The design of probes for specific heavy metal ions or organic contaminants is a pertinent research direction nih.gov.

Challenges:

Synthesis and Functionalization: While the synthesis of the basic 4-Methylthio-salicylaldehyde scaffold is established, challenges may arise in more complex multi-step syntheses for specific applications. Achieving regioselectivity in further functionalization of the aromatic ring can also be a hurdle.

Understanding Structure-Property Relationships: A more profound understanding of how the methylthio group influences the properties of the resulting compounds is needed. This requires a combination of experimental studies and computational modeling to elucidate the electronic and steric effects at play.

Biological Applications: For the development of therapeutic agents, significant challenges remain in terms of understanding the mechanism of action, toxicity, and bioavailability of these compounds. More rigorous biological testing is required to move beyond preliminary screening.

Potential for Novel Applications in Chemical Science

The unique combination of a reactive aldehyde, a chelating hydroxyl group, and a polarizable methylthio group in 4-Methylthio-salicylaldehyde endows it with considerable potential for novel applications across various domains of chemical science.

Smart Materials: The development of "smart" materials that respond to external stimuli is a burgeoning field. Derivatives of 4-Methylthio-salicylaldehyde could be incorporated into materials that change their color, fluorescence, or other properties in response to changes in pH, temperature, or the presence of specific chemical species.

Asymmetric Catalysis: Chiral Schiff base ligands derived from 4-Methylthio-salicylaldehyde could be employed in asymmetric catalysis to produce enantiomerically pure compounds, which are of high value in the pharmaceutical industry.

Luminescent Materials: There is potential to develop novel solid-state luminescent materials based on metal complexes of 4-Methylthio-salicylaldehyde. These materials could find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The table below outlines some of the potential novel applications and the key features of 4-Methylthio-salicylaldehyde that make them plausible.

Potential ApplicationKey Feature of 4-Methylthio-salicylaldehyde
Stimuli-Responsive Materials Tunable electronic properties and potential for reversible bond formation.
Asymmetric Catalysis Ability to form chiral Schiff base ligands with stereodirecting capabilities.
Optoelectronic Devices Potential for forming metal complexes with high quantum yields and thermal stability.

Q & A

Q. How should researchers conduct a systematic review to identify gaps in the applications of this compound?

  • Methodological Answer : Use databases like SciFinder and Reaxys with search terms "this compound AND (synthesis OR bioactivity)". Filter by publication date (last 10 years) and study type (primary research). Map trends using bibliometric tools (VOSviewer) and highlight understudied areas (e.g., environmental toxicity) .

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Feasible Synthetic Routes

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4-Methylthio-salicylaldehyd
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.